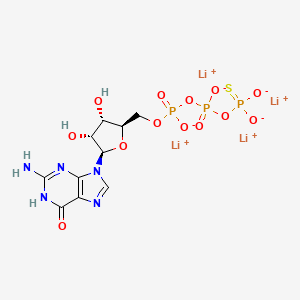

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

Descripción general

Descripción

El 5'-[gamma-tio]trifosfato de guanosina sal tetralitio es un análogo no hidrolizable del trifosfato de guanosina. Es conocido por su papel como activador de proteínas G y se ha utilizado ampliamente en la investigación bioquímica y fisiológica. Este compuesto es particularmente valioso en estudios que involucran receptores acoplados a proteínas G y vías de transducción de señales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 5'-[gamma-tio]trifosfato de guanosina sal tetralitio se sintetiza a través de un proceso químico de varios pasosLas condiciones de reacción a menudo incluyen el uso de disolventes anhidros y temperaturas controladas para garantizar la estabilidad del compuesto .

Métodos de producción industrial

La producción industrial del 5'-[gamma-tio]trifosfato de guanosina sal tetralitio implica la síntesis a gran escala utilizando sistemas automatizados. El proceso incluye cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad. El compuesto generalmente se envía en hielo seco y se almacena a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5'-[gamma-tio]trifosfato de guanosina sal tetralitio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El grupo tiofosfato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente en disolventes acuosos u orgánicos a temperaturas controladas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos del 5'-[gamma-tio]trifosfato de guanosina sal tetralitio, así como análogos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Guanosine 5'-(trihydrogen diphosphate) is primarily utilized in studies involving G-proteins and signal transduction pathways. Its non-hydrolyzable nature allows it to serve as a stable alternative to GTP in experimental setups.

G-Protein Activation

- Mechanism : GTPγS binds to G-proteins, mimicking the action of GTP but preventing hydrolysis, thus maintaining the active state of the protein.

- Applications : This property is exploited in various assays to study G-protein-coupled receptor (GPCR) signaling pathways. For example, it has been used to investigate the activation of ADP-ribosylation factor 6 and Ras-related proteins .

Cellular Signaling Studies

- Use in Cell Models : GTPγS is employed in patch-clamp experiments on oocytes and mammalian cells to keep G-proteins in a constantly active state. This allows researchers to observe downstream effects on ion channels and other signaling pathways .

- Impact on Kinase Activity : The compound can be coupled with G-protein alpha subunits to study their effects on kinase activity, providing insights into cellular signaling mechanisms .

Neurobiological Applications

Recent research has highlighted the role of guanosine and its derivatives in neuroprotection and neurodegenerative diseases.

Neuroprotective Properties

- Mechanism : Guanosine is released during physiological conditions and has been shown to exert neuroprotective effects by modulating neurotransmitter release and promoting neuronal survival.

- Research Findings : Studies suggest that guanosine and its analogs can mitigate damage from excitotoxicity and oxidative stress, making them potential therapeutic agents for conditions like Alzheimer's disease .

Role in Neuropathologies

- Extracellular Functions : Guanosine-based purines are increasingly recognized for their extracellular roles in modulating neuronal activity under both normal and pathological conditions . This includes regulating synaptic plasticity and influencing neuroinflammatory responses.

Pharmaceutical Development

Guanosine 5'-(trihydrogen diphosphate) is also under investigation for its potential therapeutic applications.

Drug Development

- Experimental Drug Status : Classified as an experimental drug, it is being studied for its ability to influence various physiological processes such as phosphoinositide hydrolysis and cyclic AMP accumulation .

- Proto-Oncogene Activation : There is evidence that this compound can activate specific proto-oncogenes, suggesting a role in cancer biology research .

Several studies have utilized guanosine 5'-(trihydrogen diphosphate) to elucidate its biological functions:

- Study on GPCRs : In a study examining GPCR signaling, researchers demonstrated that GTPγS could effectively activate downstream signaling pathways without degradation, providing a clearer understanding of receptor dynamics .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of guanosine analogs in models of excitotoxicity, revealing significant reductions in neuronal death when treated with these compounds .

Mecanismo De Acción

El 5'-[gamma-tio]trifosfato de guanosina sal tetralitio ejerce sus efectos al actuar como un activador de proteínas G. Se une a las proteínas G y las mantiene en un estado activo, estimulando así diversas vías de señalización descendentes. El compuesto protege las proteínas de la degradación proteolítica, estimula la translocación de GLUT4 de una manera dependiente de la tirosina quinasa e induce la polimerización de actina .

Comparación Con Compuestos Similares

Compuestos similares

Trifosfato de guanosina 5': Un análogo hidrolizable del trifosfato de guanosina.

5'-[beta-tio]difosfato de guanosina: Un análogo de tiofosfato con dos grupos fosfato.

Trifosfato de adenosina 5': Otro trifosfato de nucleótido utilizado en la transferencia de energía y la señalización

Singularidad

El 5'-[gamma-tio]trifosfato de guanosina sal tetralitio es único debido a su naturaleza no hidrolizable, lo que le permite mantener las proteínas G en un estado activo durante períodos prolongados. Esta propiedad lo hace particularmente valioso en estudios que requieren una activación sostenida de las proteínas G y las vías de señalización relacionadas .

Actividad Biológica

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is a complex nucleotide analogue that exhibits significant biological activity, particularly in cellular signaling and metabolic processes. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

Guanosine 5'-(trihydrogen diphosphate) is characterized by its multiple phosphate groups, which are essential for its role in phosphorylation reactions and cellular energy transfer. The compound's structure allows it to interact with various enzymes and proteins involved in cellular signaling pathways.

- Phosphorylation Reactions : The compound acts as a substrate for kinases and phosphatases, facilitating the transfer of phosphate groups which is crucial for metabolic pathways. This property enables it to influence the activity of guanine nucleotide-binding proteins, thereby modulating intracellular signaling cascades.

- Activation of Signaling Pathways : Guanosine 5'-(trihydrogen diphosphate) has been shown to stimulate phosphoinositide hydrolysis, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism is vital for various physiological responses, including cell proliferation and differentiation .

- Neuroprotective Effects : Research indicates that guanosine can enhance the activity of superoxide dismutase (SOD) in neuroprotective contexts, suggesting its potential role in mitigating oxidative stress in neuronal cells. This effect may be mediated through the stimulation of glial cells and the release of neurotrophic factors such as nerve growth factor (NGF) and fibroblast growth factor (FGF-2) .

- Neuritogenic Effects : Guanosine has been reported to induce neurite outgrowth in hippocampal neurons and other cell types. This process is believed to involve both cAMP-dependent and independent pathways, highlighting its multifaceted role in promoting neuronal health .

Biological Implications

The biological activity of guanosine 5'-(trihydrogen diphosphate) extends beyond simple metabolic roles; it plays a critical part in:

- Cellular Proliferation : By activating proto-oncogenes, this compound may influence cancer cell growth and survival.

- Neuroprotection : Its ability to stimulate astrocytic glutamate uptake suggests a protective role against excitotoxicity in the central nervous system (CNS) .

- Signal Transduction : The compound’s interaction with G-proteins underscores its importance in mediating various signaling pathways that regulate cellular functions.

Comparative Analysis

To better understand the unique properties of guanosine 5'-(trihydrogen diphosphate), a comparison with related nucleotides is provided below:

| Compound | Key Functions | Biological Activity |

|---|---|---|

| Guanosine 5'-triphosphate (GTP) | Energy transfer, protein synthesis | Activates G-proteins |

| Guanosine 5'-diphosphate (GDP) | Involved in signal transduction | Regulates G-protein activity |

| Guanosine 5'-(trihydrogen diphosphate) | Phosphorylation reactions, neuroprotection | Stimulates neurite outgrowth |

Case Studies

- Neuroprotective Role : A study demonstrated that guanosine significantly increased SOD activity in mice subjected to acute radiation syndrome (ARS), indicating its potential therapeutic benefits in neurodegenerative diseases .

- Cell Signaling : In vitro experiments showed that guanosine could enhance cAMP levels through distinct signaling mechanisms, separate from those activated by classical neurotransmitters .

- Metabolic Regulation : Research has indicated that guanosine plays a role in regulating biofilm formation in bacteria through its interaction with stringent response mediators like ppGpp .

Propiedades

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQXJFWJOAWCPV-ZVQJTLEUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li4N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241637 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-44-2 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.